molecular formula C19H13BrN2S B2743957 (Z)-3-(3-bromophenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile CAS No. 476670-28-7

(Z)-3-(3-bromophenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile

Cat. No.: B2743957
CAS No.: 476670-28-7
M. Wt: 381.29
InChI Key: VDQIAFVFOKBSMV-SXGWCWSVSA-N
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Description

(Z)-3-(3-bromophenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile is a useful research compound. Its molecular formula is C19H13BrN2S and its molecular weight is 381.29. The purity is usually 95%.
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Biological Activity

(Z)-3-(3-bromophenyl)-2-(4-(p-tolyl)thiazol-2-yl)acrylonitrile is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. Thiazole derivatives, including this compound, are known for their diverse pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.

Synthesis

The synthesis of this compound typically involves a multicomponent reaction that allows for the efficient assembly of complex structures. The general procedure includes:

  • Starting Materials : 3-bromobenzaldehyde, p-tolylthiazole, and acrylonitrile.
  • Reaction Conditions : The reaction is often conducted under reflux conditions in a suitable solvent such as ethanol or dioxane.
  • Yield and Purification : The product is purified using recrystallization techniques or chromatographic methods.

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds like this compound may inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Matrix Metalloproteinases (MMPs) : These enzymes play a crucial role in cancer metastasis. Thiazole derivatives have shown potential in inhibiting MMPs, thereby preventing tumor invasion and metastasis .
  • Apoptosis Induction : Compounds related to this structure have been reported to induce apoptosis in cancer cells by modulating BCL2 family proteins .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies demonstrate that thiazole derivatives exhibit significant antibacterial and antifungal activities:

  • Minimum Inhibitory Concentration (MIC) : For example, derivatives similar to this compound have shown MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens .
  • Mechanism of Action : The antimicrobial action is believed to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .

Case Study 1: Anticancer Evaluation

A study focused on a series of thiazole derivatives demonstrated that compounds with similar structures exhibited potent anticancer activity against human colon cancer cell lines (HCT-116 and HT-29). The MTT assay revealed significant cytotoxic effects with IC50 values in the low micromolar range .

CompoundCell LineIC50 (μM)
AHCT-1165.0
BHT-296.5
CHepG27.0

Case Study 2: Antimicrobial Screening

Another investigation evaluated the antimicrobial efficacy of thiazole derivatives against Staphylococcus aureus and Candida albicans. Results indicated that these compounds not only inhibited growth but also reduced biofilm formation significantly compared to standard antibiotics .

PathogenMIC (μg/mL)Biofilm Reduction (%)
Staphylococcus aureus0.2585
Candida albicans0.3090

Properties

IUPAC Name

(Z)-3-(3-bromophenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrN2S/c1-13-5-7-15(8-6-13)18-12-23-19(22-18)16(11-21)9-14-3-2-4-17(20)10-14/h2-10,12H,1H3/b16-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDQIAFVFOKBSMV-SXGWCWSVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)C(=CC3=CC(=CC=C3)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C2=CSC(=N2)/C(=C\C3=CC(=CC=C3)Br)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrN2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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